molecular formula C14H8BrClN2O B1439927 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 1033201-83-0

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1439927
CAS RN: 1033201-83-0
M. Wt: 335.58 g/mol
InChI Key: OWRHRDZBLZWKSE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 1033201-83-0. Its molecular weight is 335.59 . It is primarily used for research and development .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles were synthesized by reacting N-(3-chlorophenyl)hydrazinecarbothioamide with different aromatic aldehydes, followed by cyclization with 2-bromo-1-(4-bromophenyl)ethanone in a second step .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with bromophenyl and chlorophenyl groups .


Chemical Reactions Analysis

While specific reactions involving 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole are not mentioned in the search results, organoboron compounds, which are structurally similar, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis of Heterocyclic Compounds:

  • The compound 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole was synthesized and used as a starting material for creating several fused heterocyclic compounds, showcasing the versatility of 1,3,4-oxadiazoles in synthesizing complex heterocyclic structures (Abbas et al., 2017).

Thermal and Structural Analysis:

  • Thermal stability and melting points of a series of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles were studied. The thermal degradation kinetics of these compounds were evaluated, emphasizing their structural stability and potential for various applications (Arora et al., 2012).

Optical and Electronic Properties:

  • A new series of 1,3,4-oxadiazole derivatives were synthesized, and their optical nonlinearity was measured, indicating potential applications in optoelectronics. The presence of Bromine in the compound was found to behave as an optical limiter, highlighting the unique optical properties of these compounds (Chandrakantha et al., 2011).

Crystal Structure and Photophysical Properties:

  • Crystal structures of new compounds containing 1,3,4-oxadiazole and triarylamine units were synthesized and analyzed. The photoluminescence of these compounds indicated a shift in emission, suggesting their utility in photonics and material science (Yu et al., 2002).

Safety and Hazards

The safety data sheet for 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

While specific future directions for 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole are not mentioned in the search results, research into similar compounds, such as borinic acids, continues to be a vibrant field, with applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

properties

IUPAC Name

3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHRDZBLZWKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674498
Record name 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033201-83-0
Record name 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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